p-Octylphenyl Phosphate-d4 p-Octylphenyl Phosphate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201672
InChI:
SMILES:
Molecular Formula: C₁₄H₁₉D₄O₄P
Molecular Weight: 290.33

p-Octylphenyl Phosphate-d4

CAS No.:

Cat. No.: VC0201672

Molecular Formula: C₁₄H₁₉D₄O₄P

Molecular Weight: 290.33

* For research use only. Not for human or veterinary use.

p-Octylphenyl Phosphate-d4 -

Specification

Molecular Formula C₁₄H₁₉D₄O₄P
Molecular Weight 290.33

Introduction

ParameterInformation
Primary Chemical Namep-Octylphenyl Phosphate-d4
Synonymsp-Octyl-phenol Dihydrogen Phosphate-d4; Mono-p-octylphenyl Dihydrogen Phosphate-d4; 4-Octyl-phenol Dihydrogen Phosphate-d4
Catalogue Number (Example)IM122282
CAS No. (Deuterated)Not specifically assigned
Alternate CAS No. (Unlabelled)34332-94-0
Molecular FormulaC₁₄H₁₉D₄O₄P
Molecular Weight290.33 g/mol

The compound falls under the categories of building blocks and isotopic labeled analogues, making it valuable for various scientific applications . The deuterium labeling provides distinct spectroscopic properties that differentiate it from its non-deuterated counterpart.

Synthesis and Preparation Methods

General Approaches to Deuterated Compound Synthesis

Deuterium incorporation into organic compounds typically involves several established methods:

  • Exchange reactions where hydrogen atoms are replaced with deuterium using deuterated reagents under catalytic conditions

  • Synthesis from deuterated precursors

  • Direct chemical synthesis using deuterium sources

For phosphate derivatives specifically, a common approach involves phosphorylation of the corresponding deuterated alcohol or phenol using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphoric acid derivatives.

Analytical Characterization and Identification

Spectroscopic Properties

Deuterated compounds like p-Octylphenyl Phosphate-d4 offer unique spectroscopic advantages compared to their non-deuterated analogs. The presence of deuterium atoms results in distinctive NMR spectroscopic properties, as deuterium resonates at a different frequency than hydrogen in NMR experiments. This characteristic makes deuterated compounds particularly valuable in structural and metabolic studies.

The compound would be expected to show characteristic signals in:

  • ³¹P NMR spectroscopy (for the phosphate group)

  • ¹H NMR with missing signals where deuterium has replaced hydrogen

  • ²H (deuterium) NMR showing signals for the deuterated positions

  • Mass spectrometry showing the expected molecular mass and fragmentation pattern with the deuterium atoms

Research Applications and Scientific Significance

p-Octylphenyl Phosphate-d4 has specific applications in biochemical and pharmaceutical research, particularly in the study of estrone sulfatase.

Role in Estrone Sulfatase Research

According to the search results, p-Octylphenyl Phosphate-d4 is used in studying structural features important in recognition by estrone sulfatase . Estrone sulfatase is an enzyme involved in estrogen metabolism and has been implicated in hormone-dependent cancers, making it an important target for cancer research and drug development.

The use of deuterated compounds like p-Octylphenyl Phosphate-d4 in such studies allows researchers to:

  • Track the binding and metabolism of the compound

  • Study structure-activity relationships

  • Develop inhibitors or modulators of the enzyme

  • Understand the molecular mechanisms of enzyme-substrate interaction

Applications in Isotope Labeling Studies

Beyond its specific application in estrone sulfatase research, as a deuterated compound, p-Octylphenyl Phosphate-d4 likely serves broader purposes in isotope labeling studies:

  • Metabolic Tracing: Deuterated compounds can be used to track metabolic pathways and transformations

  • Pharmacokinetic Studies: Isotope labeling helps in understanding drug absorption, distribution, metabolism, and excretion

  • Internal Standards: Deuterated compounds often serve as internal standards in quantitative analytical methods

  • Mechanism Studies: They assist in elucidating reaction mechanisms by allowing researchers to track specific atoms through a reaction sequence

Comparative Analysis with Related Compounds

Comparison with Non-deuterated Analog

The non-deuterated analog, p-Octylphenyl Phosphate (CAS No. 34332-94-0), shares similar chemical properties with the deuterated version but lacks the specific analytical advantages provided by deuterium labeling . The primary differences include:

Propertyp-Octylphenyl Phosphatep-Octylphenyl Phosphate-d4
Molecular FormulaC₁₄H₂₃O₄PC₁₄H₁₉D₄O₄P
Molecular Weight286.30 g/mol (calculated)290.33 g/mol
Spectroscopic PropertiesStandard ¹H NMR profileDistinctive ¹H NMR with missing signals at deuterated positions
Mass SpectrometryBase molecular ion at m/z 286Base molecular ion at m/z 290
ApplicationsGeneral biochemical researchSpecialized isotope labeling studies, internal standards

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